N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide
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Overview
Description
N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide: is a heterocyclic compound that incorporates both furan and thiazole rings These structures are known for their significant biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide typically involves the formation of the thiazole ring followed by the introduction of the furan and nitro groups. One common method includes the reaction of 2-aminothiazole with furan-2-carbaldehyde in the presence of an oxidizing agent to introduce the nitro group. The formamide group can be introduced through a formylation reaction using formic acid or formamide under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed:
Reduction: Formation of N-(2-(Furan-2-yl)-5-aminothiazol-4-yl)formamide.
Substitution: Formation of various substituted thiazole derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in the development of new drugs, particularly for its antibacterial and antifungal properties.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial effects. The thiazole ring can also interact with enzymes, inhibiting their activity and thus exerting its biological effects .
Comparison with Similar Compounds
- N-(2-(Furan-2-yl)-5-aminothiazol-4-yl)formamide
- 2-(Furan-2-yl)-5-nitrothiazole
- N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)acetamide
Comparison: N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide is unique due to the presence of both a nitro group and a formamide group, which confer distinct reactivity and biological activity. Compared to its analogs, it has enhanced antimicrobial properties and can undergo a wider range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
70740-94-2 |
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Molecular Formula |
C8H5N3O4S |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide |
InChI |
InChI=1S/C8H5N3O4S/c12-4-9-6-8(11(13)14)16-7(10-6)5-2-1-3-15-5/h1-4H,(H,9,12) |
InChI Key |
GQQKNXBWAKUDGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(S2)[N+](=O)[O-])NC=O |
Origin of Product |
United States |
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